4-Methoxyphenylmagnesium bromide
Overview
Description
Synthesis Analysis
The synthesis of 4-methoxyphenylmagnesium bromide typically involves the reaction of bromobenzene derivatives with magnesium metal in the presence of an ether solvent. This process forms the Grignard reagent, which is highly reactive towards a variety of electrophiles. Studies have shown that the conditions under which this reaction is carried out, such as the solvent choice and temperature, significantly affect the yield and purity of the product (Sağlam et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 4-methoxyphenylmagnesium bromide reveals a co-planar arrangement of the methoxy group with the phenyl moiety, indicating a strong mesomeric effect contributing to the stability of these molecules. The crystal structure studies provide insights into the intermolecular interactions, such as hydrogen bonding, that influence the compound's properties and reactivity (Umarani et al., 2018).
Chemical Reactions and Properties
4-Methoxyphenylmagnesium bromide undergoes various chemical reactions, including coupling with electrophiles to form new carbon-carbon bonds. It is used in the synthesis of complex molecules, such as natural products and pharmaceuticals, demonstrating its versatility in organic synthesis. The presence of the methoxy group can influence the electronic properties of the resultant molecules, affecting their reactivity and stability (Lajis & Khan, 1992).
Physical Properties Analysis
The physical properties of 4-methoxyphenylmagnesium bromide, such as solubility, melting point, and boiling point, are crucial for its handling and application in various reactions. These properties are influenced by the molecular structure and the nature of the substituents attached to the phenyl ring. Studies on related compounds highlight the importance of crystallographic analysis in understanding these properties and optimizing reaction conditions for better yields and product quality (Grootaert et al., 1982).
Scientific Research Applications
Synthesis of Hydroxyphenyl Pyridine-Oxides : Antkowiak and Gessner (1984) described the reaction of 2-methoxyphenylmagnesium bromide with 2-nitropyridine-N-oxide and its demethylation to yield 2-(2'-hydroxyphenyl)pyridine-N-oxide. This compound was used to study thermal deoxidation processes, interpreted as an oxygen shift followed by hydroperoxide intermediate decomposition (Antkowiak & Gessner, 1984).
Synthesis of Gibbilimbols : Vyvyan et al. (2002) synthesized gibbilimbols A-D using a copper-catalyzed coupling of 4-methoxyphenylmagnesium bromide with unsaturated alkyl bromides. This process was key in constructing the (long-chain alkyl)phenol skeleton of gibbilimbols (Vyvyan et al., 2002).
Stereoselective Coupling Reactions : Lajis and Khan (1992) concluded that the coupling reactions of substituted allylic chlorides with p-methoxyphenylmagnesium bromide involved the formation of an ion-pair intermediate, influencing the regio- and stereo-selectivity of the reaction (Lajis & Khan, 1992).
Labeling of Anti-Anginal Drugs : Mounetou et al. (1998) reported the synthesis of a potential anti-anginal drug, CERM 12816, labeled with [14C] starting from 4-methoxyphenylmagnesium bromide. This method achieved a 20% overall yield and was essential for metabolic studies (Mounetou et al., 1998).
Synthesis of Endocrine-Disrupting Nonylphenol Isomers : Boehme et al. (2010) utilized 4-methoxyphenylmagnesium bromide in synthesizing various nonylphenol isomers, which are important for biological and environmental studies concerning endocrine disruption (Boehme et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;methoxybenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWRWAUAVRMBAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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